4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester
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Overview
Description
4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of nitro, trifluoromethyl, and ester functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-(trifluoromethyl)benzoic acid, followed by esterification and subsequent amide formation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Hydrolysis of the ester group forms carboxylic acids.
Substituted Compounds: Nucleophilic substitution results in various substituted derivatives.
Scientific Research Applications
4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and nitro groups but lacks the ester functionality.
4-Nitrobenzoic acid methyl ester: Contains the nitro and ester groups but lacks the trifluoromethyl group.
2-Nitro-4-(trifluoromethyl)benzonitrile: Similar structure but with a nitrile group instead of the ester.
Uniqueness
4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H11F3N2O5 |
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Molecular Weight |
368.26 g/mol |
IUPAC Name |
methyl 4-nitro-2-[[2-(trifluoromethyl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C16H11F3N2O5/c1-26-15(23)11-7-6-9(21(24)25)8-13(11)20-14(22)10-4-2-3-5-12(10)16(17,18)19/h2-8H,1H3,(H,20,22) |
InChI Key |
AQZVKEDGCQCGJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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